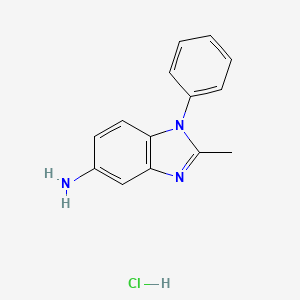
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazol-5-ylamine: Similar structure but lacks the methyl group.
1H-benzimidazole-5-amine: Lacks both the phenyl and methyl groups.
2-methyl-1H-benzimidazole: Lacks the phenyl group
Uniqueness
2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
CAS No. |
3018-68-6 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-1-phenylbenzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,15H2,1H3 |
InChI Key |
LUUFJWDADHYUJL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


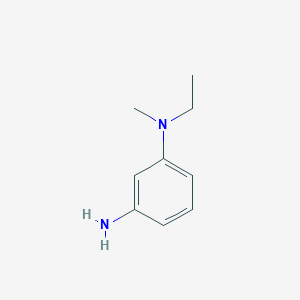
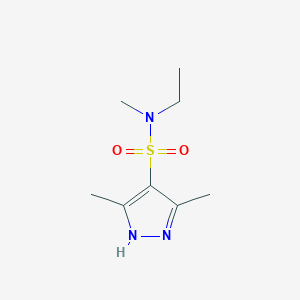
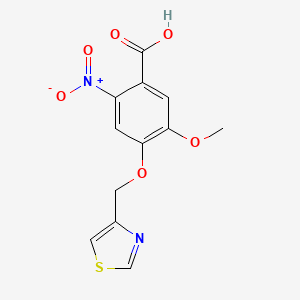
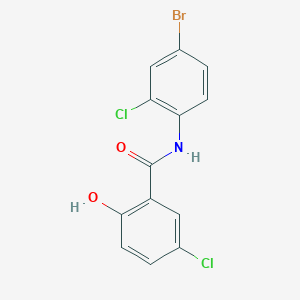
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)

![(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE](/img/structure/B1420325.png)
![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)
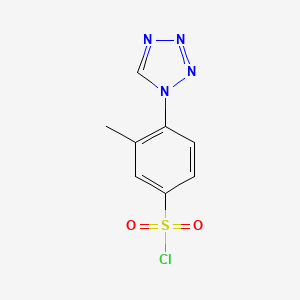

![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
